Procyanidin B2 3'-O-gallate
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Overview
Description
Procyanidin B2 3’-O-gallate is a naturally occurring flavonoid compound found in various plants, including grape seeds and Reynoutria elliptica. It is a type of proanthocyanidin, specifically a gallate ester of procyanidin B2. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Scientific Research Applications
Procyanidin B2 3’-O-gallate has a wide range of scientific research applications:
Mechanism of Action
- B2G2 aims to inhibit angiogenesis, making it a potential candidate for cancer prevention and control .
- Mechanistically, B2G2 targets VEGFR2/PI3K/Akt and integrin signaling pathways, crucial for endothelial cell survival, proliferation, tube formation, and motility .
Target of Action
Mode of Action
Action Environment
Future Directions
The synthetic B2G2 will stimulate more research on prostate and possibly other malignancies in preclinical models and clinical translation . The extract of R. elliptica seeds containing procyanidin B2 3"-O-gallate, which is a strong neuroprotective component, can be used as a functional food for attenuating and regulating neurological disorders .
Biochemical Analysis
Biochemical Properties
Procyanidin B2 3’-O-gallate has been found to interact with various biomolecules. It inhibits cytokine production in T cells through the suppression of glycolysis via mammalian target of rapamycin (mTOR) . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway activated by Jagged1 (Notch1 ligand) and restraining the transcription of Notch1 regulatory target gene HES-1 .
Cellular Effects
Procyanidin B2 3’-O-gallate has shown to have significant effects on various types of cells. It strongly protects HT22 cells from glutamate toxicity . It also inhibits growth and induces death in both human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs) .
Molecular Mechanism
The molecular mechanism of Procyanidin B2 3’-O-gallate involves its interaction with various signaling pathways. It inhibits cytokine production through the suppression of glycolysis via mTOR in T cells . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway .
Metabolic Pathways
Procyanidin B2 3’-O-gallate is involved in various metabolic pathways. Potential metabolic pathways, including reduction, methylation, hydration, desaturation, glucuronide conjugation, and sulfation, have been suggested .
Transport and Distribution
Procyanidin B2 3’-O-gallate is transported and distributed within cells and tissues. In vivo experiments demonstrated that the Procyanidin B2 3’-O-gallate prototype was distributed in plasma, small intestine, liver, lung, and brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin B2 3’-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid. This method effectively produces bioactive galloylated procyanidins . Another method involves galloyl-attached nucleophilic degradation, optimized through Box–Behnken design and single-factor experiments, yielding high amounts of the compound .
Industrial Production Methods: Industrial production of Procyanidin B2 3’-O-gallate typically involves the extraction and purification from natural sources such as grape seeds. The process includes solvent extraction, chromatographic separation, and structural identification using techniques like UV, FTIR, NMR, CD, and MS .
Chemical Reactions Analysis
Types of Reactions: Procyanidin B2 3’-O-gallate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, although specific conditions and products are less documented.
Substitution: Galloylation is a common substitution reaction, where the gallate group is attached to the procyanidin core.
Common Reagents and Conditions:
Oxidation: DPPH radicals under neutral conditions.
Galloylation: Galloyl-attached nucleophilic degradation using l-cysteine and citric acid.
Major Products:
Procyanidin A2: Formed through radical oxidation.
Galloylated Procyanidins: Formed through galloylation reactions.
Comparison with Similar Compounds
Procyanidin B2 3’-O-gallate is unique due to its galloylated structure, which enhances its biological activity compared to non-galloylated procyanidins. Similar compounds include:
Procyanidin B2: The parent compound without the gallate group.
Procyanidin B2 3,3’-di-O-gallate: A similar compound with two gallate groups, showing enhanced anti-cancer activity.
Epicatechin-3-O-gallate: Another galloylated procyanidin with similar antioxidant properties.
Properties
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKNLZNDSEVBZ-BTWXELLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.